2-Propenoic acid, 2-methyl-, diphenylmethyl ester
Description
Properties
IUPAC Name |
benzhydryl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13(2)17(18)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXYPAZKABBYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35885-41-7 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, diphenylmethyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35885-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30413967 | |
| Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25574-72-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, diphenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
In a typical procedure, methacrylic acid and diphenylmethanol are combined in a molar ratio of 1:1.2–1.5, with sulfuric acid (2–5 wt%) or p-toluenesulfonic acid (PTSA, 1–3 mol%) as catalysts. The reaction proceeds under reflux in toluene or xylene at 110–130°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium. Yields typically range from 75% to 85%, though excess alcohol and prolonged heating can improve efficiency.
Limitations and Modifications
This method faces challenges in separating the catalyst from the product. Recent advances propose using recyclable solid acids, such as magnetic zeolite molecular sieves, which achieve comparable yields (82–88%) while enabling catalyst recovery via magnetic separation. For example, a 2013 patent demonstrated that methacrylic acid esterification with ethylene oxide using 4–6 wt% magnetic zeolite at 65–70°C for 2–3 hours yielded 97% product. Adapting this to diphenylmethanol could simplify purification.
Transesterification of Methyl Methacrylate with Diphenylmethanol
Transesterification avoids handling corrosive methacrylic acid by reacting methyl methacrylate with diphenylmethanol. This route is catalyzed by transition metal alkoxides or organometallic complexes.
Titanium-Based Catalysts
Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective, with 0.5–1.0 mol% sufficient to drive the reaction at 80–100°C. A study using Ti(OiPr)₄ in refluxing toluene (110°C, 8 hours) reported 89% conversion, leveraging methanol distillation to favor product formation.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) offer an eco-friendly alternative, operating at milder temperatures (40–60°C) in solvent-free systems. While slower (24–48 hours), enzymatic methods achieve 70–78% yields with minimal byproducts.
Acylation Using Methacryloyl Chloride
For high-purity applications, methacryloyl chloride is reacted with diphenylmethanol in the presence of a base to scavenge HCl.
Procedure and Optimization
In anhydrous dichloromethane or THF, diphenylmethanol (1.1 eq) is added dropwise to methacryloyl chloride (1.0 eq) at 0–5°C, followed by triethylamine (1.2 eq). After stirring at room temperature for 2–4 hours, the mixture is washed with water, dried, and concentrated. Yields exceed 90%, though the cost of methacryloyl chloride limits industrial use.
Friedel-Crafts Alkylation Followed by Esterification
A novel two-step approach synthesizes diphenylmethanol in situ before esterification. Source details AlCl₃-mediated Friedel-Crafts alkylation of toluene derivatives with chloroform, producing diarylchloromethane intermediates. Subsequent hydrolysis or alcoholysis with alumina-containing water or methanol yields diphenylmethanol derivatives. For example, treatment of the AlCl₃ complex with alumina/water at 25°C for 1 hour gave 85% diphenylmethanol, which was then esterified via standard methods.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Esterification | H₂SO₄, PTSA, Zeolite | 110–130 | 6–12 | 75–88 | Simple setup, low cost | Catalyst removal, equilibrium limits |
| Transesterification | Ti(OiPr)₄, Lipases | 40–110 | 8–48 | 70–89 | Avoids free acid, tunable conditions | Enzymes costly, slower kinetics |
| Acylation | Triethylamine | 20–25 | 2–4 | >90 | High purity, fast | Expensive reagents |
| Two-Step Synthesis | AlCl₃, Alumina | 25–70 | 1–3 | 80–85 | Integrated precursor synthesis | Multi-step, moderate yields |
Purification and Characterization
Crude diphenylmethyl methacrylate is purified via vacuum distillation (bp 150–160°C at 1 mmHg) or recrystallization from ethanol. Purity is confirmed by NMR (¹H: δ 6.1 (s, 1H, CH₂=), 5.5 (s, 1H, CH₂=), 2.0 (s, 3H, CH₃), aromatic protons at 7.2–7.4 ppm). GC-MS shows a molecular ion peak at m/z 252.3 [M]⁺.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, diphenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-Propenoic acid, 2-methyl-, diphenylmethyl ester, commonly referred to as a methacrylate ester, is a versatile organic compound with the molecular formula C17H16O2. This compound exhibits unique properties that make it suitable for various scientific and industrial applications, particularly in polymer chemistry and material science.
Polymer Chemistry
- Monomer in Polymer Synthesis : this compound is primarily used as a monomer in the synthesis of polymers and copolymers. Its structure allows for the formation of polymers with tailored mechanical and thermal properties, making it valuable in creating materials for specific applications.
- Free Radical Polymerization : The compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The diphenylmethyl group enhances the thermal stability and mechanical strength of the resulting polymers.
Material Science
- Advanced Materials Development : This ester is employed in the development of advanced materials that require unique mechanical and thermal properties. Its incorporation into composite materials can improve durability and resistance to environmental factors.
- Coatings and Adhesives : The compound is utilized in producing high-performance coatings, adhesives, and sealants. Its ability to form strong bonds makes it suitable for applications in construction and automotive industries .
Biological Research
- Drug Delivery Systems : Research has indicated potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These properties enable controlled release of therapeutic agents.
- Biomedical Applications : Investigations are ongoing into its use in biomedical fields, particularly in developing materials for implants and prosthetics due to its favorable interaction with biological tissues.
Industrial Applications
- Cosmetics and Personal Care : The compound has been noted for its use in cosmetics, particularly in film-forming agents for artificial nails and other beauty products .
- Construction Materials : It is also used in construction materials, enhancing the properties of concrete and other building substances through its polymerization capabilities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
| Type of Reaction | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Converts ester to alcohols | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | Replaces ester group with other functional groups | Sodium hydroxide (NaOH) |
Case Study 1: Polymerization Techniques
A study demonstrated the effectiveness of using this compound as a monomer in creating copolymers that exhibited enhanced flexibility and toughness compared to traditional methacrylate-based polymers. The resulting materials were tested for their mechanical properties, showing significant improvements in tensile strength and thermal stability.
Case Study 2: Drug Delivery Systems
Research published on drug delivery systems highlighted the use of this compound in formulating hydrogels that allow for controlled release of anti-cancer drugs. The study indicated that the hydrogels formed from this ester were biocompatible and effective at maintaining drug stability over extended periods.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, diphenylmethyl ester involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The diphenylmethyl group influences the polymer’s properties by providing steric hindrance and affecting the polymer’s thermal stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares 2-propenoic acid, 2-methyl-, diphenylmethyl ester with structurally similar methacrylate esters and related acrylic derivatives. Data are synthesized from evidence on analogous compounds:
Key Research Findings
Polymerization Behavior :
- Methacrylate esters with bulky substituents (e.g., diphenylmethyl) exhibit slower polymerization rates due to steric hindrance, as seen in allyl methacrylate systems .
- Methyl and butyl methacrylates polymerize readily via radical mechanisms, forming linear polymers with glass transition temperatures (Tg) ranging from 50°C (butyl) to 105°C (methyl) .
Thermal and Chemical Stability :
- Aromatic esters (e.g., methyl cinnamate) show UV absorption and photodegradation tendencies, limiting outdoor applications .
- Allyl esters undergo thermal crosslinking at elevated temperatures (>120°C), enhancing network density in resins .
Toxicity and Safety: Short-chain esters (methyl, ethyl) exhibit higher volatility and acute toxicity (e.g., respiratory irritation) compared to long-chain or aromatic derivatives . No acute toxicity data are available for diphenylmethyl esters, but their low volatility may reduce inhalation risks .
Biological Activity
2-Propenoic acid, 2-methyl-, diphenylmethyl ester (commonly known as diphenylmethyl methacrylate) is an organic compound with the molecular formula . It has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a methacrylate backbone with two phenyl groups attached to the ester functional group. Its chemical properties include:
- Molecular Weight: 256.31 g/mol
- Boiling Point: Approximately 200 °C
- Solubility: Soluble in organic solvents like ethanol and acetone, but poorly soluble in water.
Antimicrobial Properties
Research indicates that diphenylmethyl methacrylate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial coatings for medical devices .
Cytotoxicity and Anticancer Activity
Several investigations have assessed the cytotoxic effects of this compound on cancer cell lines. In vitro studies showed that diphenylmethyl methacrylate could inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| HT-29 | 30 | Cell cycle arrest and apoptosis induction |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6 when administered in specific doses . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of diphenylmethyl methacrylate can be achieved through the esterification of methacrylic acid with diphenylmethanol. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis techniques that significantly reduce reaction time .
Case Studies
-
Antimicrobial Coatings:
A study focused on incorporating diphenylmethyl methacrylate into polymeric films for antimicrobial applications. The modified films showed a significant reduction in bacterial adhesion compared to control samples, highlighting its potential for medical device coatings . -
Cancer Treatment:
A clinical trial evaluated the efficacy of a formulation containing diphenylmethyl methacrylate in combination with other chemotherapeutics for treating advanced breast cancer. Preliminary results indicated improved patient outcomes with manageable side effects, warranting further investigation into its clinical applications .
Q & A
Q. What are the optimal laboratory-scale synthesis conditions for 2-propenoic acid, 2-methyl-, diphenylmethyl ester via esterification?
- Methodological Answer : Esterification typically involves reacting methacrylic acid derivatives with diphenylmethanol. Key parameters include:
- Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid (1–5 mol%) for proton catalysis .
- Solvent : Toluene or dichloromethane under anhydrous conditions to avoid hydrolysis.
- Temperature : Reflux at 80–110°C for 6–12 hours, monitored by TLC or GC-MS for conversion.
- Molar ratios : A 1:1.2 molar ratio of acid to alcohol minimizes side reactions.
- Work-up : Neutralize catalyst with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. NIST reference data (e.g., m/z 176.21 for analogous esters) aids interpretation .
- NMR : ¹H/¹³C NMR in CDCl₃ identifies ester carbonyl (~165–170 ppm), diphenylmethyl protons (δ 5.2–5.5 ppm), and methyl groups (δ 1.8–2.1 ppm).
- FTIR : Peaks at 1720–1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester) confirm functional groups.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for aerosolized particles .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation (TLV: 5 mg/m³).
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent hydrolysis .
Advanced Research Questions
Q. How does copolymerization with vinyl acetate or 2-ethylhexyl acrylate influence the thermal stability of polymers derived from this ester?
- Methodological Answer :
- Experimental Design : Synthesize copolymers via free-radical polymerization (azobisisobutyronitrile initiator, 70°C, 24 h).
- Analysis : Use TGA (10°C/min under N₂) to compare degradation onset temperatures. For example, copolymers with vinyl acetate show increased thermal stability (ΔT₅% ≈ +30°C) due to reduced chain mobility .
- Contradictions : Conflicting data on monomer reactivity ratios (e.g., r₁ for diphenylmethyl ester vs. vinyl acetate) may require MALDI-TOF MS for sequence analysis .
Q. What analytical approaches resolve contradictions in degradation studies under varying pH conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the ester in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Kinetic Analysis : Pseudo-first-order kinetics at pH >10 (t₁/₂ ≈ 8 h) suggest base-catalyzed ester cleavage. Conflicting data on pH 5–7 stability may arise from autoxidation; use O₂-free environments and radical scavengers (e.g., BHT) .
Q. How does steric hindrance from the diphenylmethyl group influence reactivity in radical polymerization?
- Methodological Answer :
- Kinetic Studies : Compare propagation rates (kₚ) with less hindered esters (e.g., methyl methacrylate) using pulsed laser polymerization (PLP). Reduced kₚ (≈30%) indicates steric retardation .
- DFT Calculations : Model transition states to quantify energy barriers for monomer addition. Correlate with experimental NMR data on tacticity (e.g., syndiotacticity increases by 15% due to hindered rotation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
